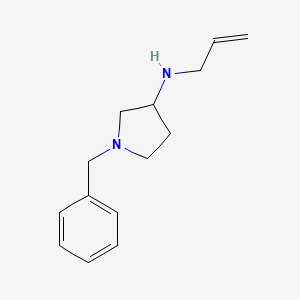

1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine

描述

属性

IUPAC Name |

1-benzyl-N-prop-2-enylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-9-15-14-8-10-16(12-14)11-13-6-4-3-5-7-13/h2-7,14-15H,1,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWQRNPTKSMINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with prop-2-en-1-yl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions

1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzyl or prop-2-en-1-yl derivatives.

科学研究应用

Pharmaceutical Applications

1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine has potential applications in medicinal chemistry due to its structural properties. It may serve as a precursor for synthesizing various pharmacologically active compounds.

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antiviral : Potential against viral infections.

- Anti-inflammatory : May reduce inflammation in various conditions.

- Anticancer : Investigated for its ability to inhibit cancer cell growth.

- Antimicrobial : Effective against certain bacterial strains.

These activities suggest that this compound could play a role in developing new therapeutic agents targeting these conditions .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile and potential therapeutic uses of this compound:

Study on Neurotransmitter Interaction

Preliminary data suggest that this compound interacts with neurotransmitter receptors, which could influence mood and cognitive functions. Such interactions are crucial for understanding its potential as an antidepressant or anxiolytic agent.

Antimicrobial Activity Evaluation

A study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, highlighting its potential use in treating bacterial infections .

作用机制

The mechanism of action of 1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors .

相似化合物的比较

Key Observations :

Yield Comparison :

- Allyl-containing derivatives often exhibit moderate yields (e.g., 71% for N-benzyl-3-(m-tolyl)prop-2-yn-1-amine in ), while halogenated analogues may require harsher conditions, reducing yields .

生物活性

Overview

1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine is an organic compound belonging to the class of pyrrolidines. Its unique structure, featuring a benzyl group attached to the nitrogen atom of a pyrrolidine ring and a prop-2-en-1-yl substituent, allows for diverse biological interactions. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the study of enzyme interactions and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways. The exact mechanisms can vary based on the context of use, including:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It may function as an agonist or antagonist at neurotransmitter receptors, impacting neuronal signaling.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of this compound. The presence of both benzyl and prop-2-en-1-yl groups contributes to its reactivity and interaction profile. Comparative studies with similar compounds reveal insights into how modifications affect biological outcomes.

| Compound | Structure Description | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine with benzyl and propylene groups | Potential enzyme interaction and receptor modulation |

| 1-benzyl-N-(prop-2-yne-1-yl)pyrrolidin-3-amine | Similar structure with a different alkyne group | Varies in reactivity; potential for different target interactions |

| 1-benzyl-N-(prop-2-en-1-yl)piperidin-3-amines | Piperidine ring instead of pyrrolidine | Different receptor binding profiles due to structural changes |

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of compounds related to this compound. For instance:

- Anticonvulsant Activity : Research on similar pyrrolidine derivatives has shown promising anticonvulsant effects in animal models. For example, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant protection across various seizure models, indicating that structural modifications can enhance therapeutic efficacy against epilepsy .

- Enzyme Interaction Studies : Investigations into enzyme interactions have highlighted the potential of this compound as a tool for studying enzymatic pathways. Its ability to bind selectively to certain enzymes could facilitate the development of targeted therapies .

Applications in Research and Industry

The compound's unique properties make it a valuable building block in organic synthesis and medicinal chemistry:

Research Applications :

- Enzyme Studies : Used to probe enzyme mechanisms and interactions.

- Receptor Binding Studies : Investigated for its potential role in modulating neurotransmitter systems.

Industrial Applications :

- Synthesis of Specialty Chemicals : Employed as an intermediate in producing complex organic molecules.

常见问题

Q. What are the optimal catalytic systems and reaction conditions for synthesizing 1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine via palladium-catalyzed coupling?

Methodological Answer: The synthesis of related propargylic amines (e.g., N-benzyl-3-arylprop-2-yn-1-amines) employs PdCl₂(PPh₃)₂ or Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst in acetonitrile or triethylamine (Et₃N) as a base. Key steps include:

- Catalytic System : 2 mol% Pd(PPh₃)₂Cl₂ and 2 mol% CuI for Sonogashira-type coupling .

- Reaction Conditions :

- Temperature: Room temperature to 60°C.

- Solvent: Acetonitrile or Et₃N as both base and solvent .

- Substrate Ratios: Aryl iodides (1.2 equiv.) relative to propargylamine derivatives .

- Yield Optimization : Scalable procedures (e.g., up to 5.4 mmol) achieve 60–87% yields after purification via flash column chromatography .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Characterization relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) :

- ¹H NMR : Key signals include pyrrolidine protons (δ 2.5–3.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and allyl protons (δ 5.0–5.8 ppm) .

- ¹³C NMR : Confirmation of sp³ carbons (pyrrolidine, δ 40–60 ppm) and sp² carbons (allyl, δ 110–130 ppm) .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error validate molecular weight .

- Purification : Biotage flash chromatography (10–40% EtOAc in pentane) ensures >95% purity .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., over-alkylation or isomerization) during allylation of pyrrolidine derivatives?

Methodological Answer:

- Steric Control : Use bulky bases (e.g., Et₃N) to suppress over-alkylation .

- Additive Screening : Aryl iodides (e.g., 1-fluoro-3-iodobenzene) minimize undesired byproducts via transmetalation .

- Reaction Monitoring : TLC or LC-MS at 2-hour intervals detects intermediates (e.g., trifluoroacetamide) .

Q. How can discrepancies in reaction yields during scale-up (e.g., from 1 mmol to 10 mmol) be resolved?

Methodological Answer:

- Catalyst Loading : Maintain ≥2 mol% Pd and CuI to offset reduced surface-area-to-volume ratios .

- Solvent Optimization : Replace volatile CH₃CN with Et₃N for better temperature control .

- Workup Adjustments : Acid-base extraction (HCl/NaHCO₃) improves recovery of polar intermediates .

Q. What computational methods predict the reactivity of intermediates (e.g., trifluoroacetamide) in the synthesis pathway?

Methodological Answer:

Q. How does steric hindrance from the benzyl group influence regioselectivity in allylation reactions?

Methodological Answer:

- Steric Maps : Overlay NOESY data with computational models to identify crowded regions .

- Comparative Studies : Substitute benzyl with smaller groups (e.g., methyl) to assess rate differences.

- Kinetic Profiling : Monitor allyl migration via ¹H NMR (e.g., δ 5.2 ppm for terminal vs. internal alkenes) .

Q. What safety protocols are critical for handling reactive intermediates (e.g., trifluoroacetamides)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。